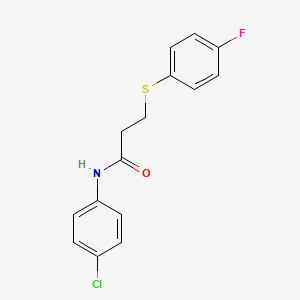
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as CFPS, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. CFPS has been shown to possess a wide range of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that certain derivatives of sulfonamides, which share structural similarities with N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, exhibit significant antimicrobial properties. For instance, a study by Limban et al. (2011) explored the antipathogenic activity of acylthioureas, including derivatives with chlorophenyl and fluorophenyl groups, demonstrating notable efficacy against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
In the realm of materials science, derivatives containing chlorophenyl and fluorophenyl groups have been utilized in the synthesis of high-performance polymers. For example, Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices and low birefringence, suitable for optical applications, using a process that involved (4-chlorophenyl)(3-nitrophenyl)sulfane (Tapaswi et al., 2015).
Biochemical Research
In biochemical research, derivatives structurally related to N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide have been evaluated for their potential as inhibitors of specific enzymes or receptors. For instance, Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of the carbonic anhydrase IX isozyme, a tumor-associated enzyme, highlighting the potential of such compounds in the development of anticancer therapies (Ilies et al., 2003).
Environmental Monitoring
Compounds with structural elements similar to N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide have been explored for environmental monitoring applications. Wang et al. (2015) developed a tetraphenylethene derivative with excellent aggregation-induced emission properties and proton capture capability, enabling its use in reversible fluorescence switching for chemical sensing (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIPHQMDQMSSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

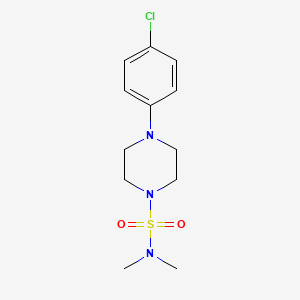
![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)
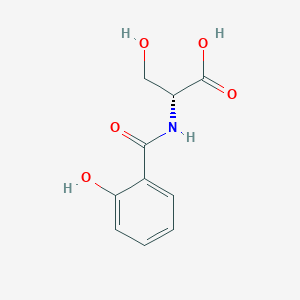
![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)
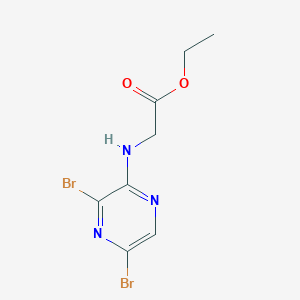
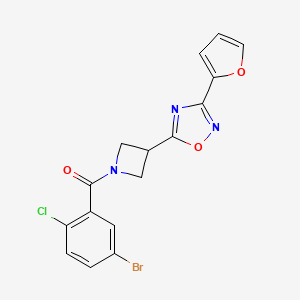
![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)
![2-chloro-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2364822.png)
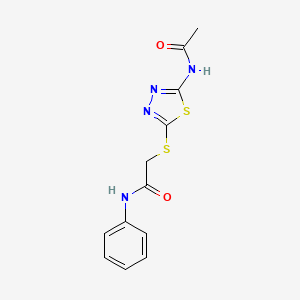
![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
![6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2364828.png)
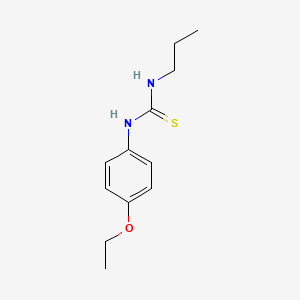
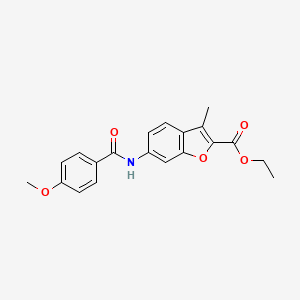
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)